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Compound of Interest

Compound Name: Z-Phenylalaninol

Cat. No.: B126708 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-Phenylalaninol, with the CAS number 6372-14-1, is a chiral amino alcohol that serves as a

crucial building block in synthetic organic chemistry and pharmaceutical development. Its

structure, derived from the amino acid L-phenylalanine, incorporates a benzyloxycarbonyl (Z)

protecting group on the amine and a hydroxyl group in place of the carboxylic acid. This unique

combination of features makes it an invaluable intermediate for the asymmetric synthesis of a

wide range of complex molecules, most notably in the development of antiviral therapeutics

and specialized peptides. This guide provides an in-depth overview of its chemical properties,

synthesis, applications, and relevant experimental protocols.

Chemical and Physical Properties
Z-Phenylalaninol is a white to off-white crystalline solid. Its key physical and chemical

properties are summarized in the table below.
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Property Value References

CAS Number 6372-14-1 [1][2]

Molecular Formula C₁₇H₁₉NO₃ [1][3]

Molecular Weight 285.34 g/mol [2][3]

Melting Point 90-94 °C [4]

Appearance White powder [4]

Synonyms

(S)-(-)-2-

(Carbobenzyloxyamino)-3-

phenyl-1-propanol, Cbz-L-

Phenylalaninol, N-

(Benzyloxycarbonyl)-L-

phenylalaninol

[1][2]

Optical Rotation
[α]20/D −30° (c = 1 in

chloroform)
[2]

Solubility
Soluble in methanol and

chloroform.
[2][5]

Spectroscopic Data
Detailed spectroscopic data is essential for the characterization of Z-Phenylalaninol. While

specific spectra for the Z-protected form are proprietary to suppliers, representative data for the

parent L-Phenylalaninol are publicly available and provide foundational information.

Spectrum Type Description

¹H NMR
Data available for the parent compound, L-

Phenylalaninol.[2][6]

¹³C NMR
Data available for the parent compound, L-

Phenylalaninol.[2][7]
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The synthesis of Z-Phenylalaninol typically involves the reduction of the corresponding N-

protected amino acid, L-phenylalanine. A common laboratory-scale procedure is outlined

below.

Experimental Protocol: Reduction of N-Z-L-
Phenylalanine
Objective: To synthesize Z-L-Phenylalaninol by the reduction of N-Z-L-Phenylalanine.

Materials:

N-Z-L-Phenylalanine

Lithium aluminium hydride (LiAlH₄) or Sodium borohydride (NaBH₄) with a suitable activating

agent

Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent

Hydrochloric acid (HCl), dilute solution

Sodium bicarbonate (NaHCO₃), saturated solution

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Ethyl acetate

Hexane

Procedure:

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon),

suspend N-Z-L-Phenylalanine in anhydrous THF.

Cool the suspension to 0 °C in an ice bath.

Slowly add a reducing agent (e.g., a solution of LiAlH₄ in THF) to the stirred suspension. The

addition should be dropwise to control the exothermic reaction.
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After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

Upon completion, carefully quench the reaction by the slow, sequential addition of water,

followed by a dilute solution of HCl to dissolve the aluminum salts.

Extract the aqueous layer with ethyl acetate.

Wash the combined organic layers with a saturated solution of sodium bicarbonate and then

with brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent

under reduced pressure to yield the crude product.

Purify the crude Z-Phenylalaninol by recrystallization from a suitable solvent system (e.g.,

ethyl acetate/hexane) to obtain a white crystalline solid.[5]

Safety Precautions: Lithium aluminium hydride is a highly reactive and pyrophoric reagent. It

should be handled with extreme care by trained personnel in a fume hood and under an inert

atmosphere. Appropriate personal protective equipment (PPE), including safety glasses, lab

coat, and gloves, must be worn.[6][8]

Starting Material Synthesis Steps Final Product

N-Z-L-Phenylalanine Reduction
(e.g., LiAlH₄ in THF)

1. Reaction Quench
(H₂O, HCl)

2. Extraction
(Ethyl Acetate)

3. Purification
(Recrystallization)

4.
Z-Phenylalaninol5.
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Caption: General workflow for the synthesis of Z-Phenylalaninol.
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Z-Phenylalaninol is a cornerstone in the asymmetric synthesis of chiral molecules due to its

predefined stereochemistry. Its primary applications lie in the synthesis of HIV protease

inhibitors and as a building block in solid-phase peptide synthesis (SPPS).

HIV Protease Inhibitors
Phenylalaninol derivatives are integral components of several HIV protease inhibitors.[9] The

chiral backbone of Z-Phenylalaninol is used to construct the core structure of these drugs,

which are designed to fit into the active site of the HIV protease enzyme, thereby inhibiting viral

replication.[10][11]

Starting Material

Synthetic Pathway

Final Product

Z-Phenylalaninol

Chemical Modifications
(e.g., coupling reactions, deprotection)

Formation of Inhibitor Core Structure

HIV Protease Inhibitor
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Caption: Role of Z-Phenylalaninol in HIV inhibitor synthesis.

Peptide Synthesis

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b126708?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/1588551/
https://www.benchchem.com/product/b126708?utm_src=pdf-body
https://umimpact.umt.edu/en/publications/synthesis-and-antiviral-activity-of-a-series-of-hiv-1-protease-in/
https://www.researchgate.net/publication/257402301_Enantioselective_synthesis_of_HIV_protease_inhibitor_amprenavir_via_Co-catalyzed_HKR_of_2-1-azido-2-phenylethyloxirane
https://www.benchchem.com/product/b126708?utm_src=pdf-body-img
https://www.benchchem.com/product/b126708?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b126708?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In peptide synthesis, Z-Phenylalaninol can be used to introduce a C-terminal alcohol

functionality or as a chiral auxiliary.[12] It is particularly useful in solid-phase peptide synthesis

(SPPS) for creating modified peptides with enhanced biological activity or stability.[13]

Experimental Protocol: Incorporation into a Peptide
using SPPS (Boc Chemistry)
Objective: To incorporate Z-Phenylalaninol at the C-terminus of a peptide chain using Boc-

SPPS.

Materials:

Merrifield resin (or other suitable solid support)

Z-Phenylalaninol

Boc-protected amino acids

Dicyclohexylcarbodiimide (DCC) or other coupling agents (e.g., HBTU, HATU)

Hydroxybenzotriazole (HOBt)

N,N-Diisopropylethylamine (DIPEA)

Trifluoroacetic acid (TFA)

Dichloromethane (DCM)

N,N-Dimethylformamide (DMF)

Piperidine (for Fmoc chemistry)

Procedure:

Resin Swelling: Swell the resin in DMF for 1-2 hours.

First Amino Acid Coupling:
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Activate the carboxyl group of the first Boc-protected amino acid using a coupling agent

like DCC and an additive such as HOBt in DMF.

Add this activated amino acid to the swollen resin and agitate for several hours.

Monitor the coupling reaction using a ninhydrin test.

Deprotection:

Wash the resin with DMF and DCM.

Remove the Boc protecting group by treating the resin with a solution of TFA in DCM

(typically 25-50%).

Neutralize the resin with a solution of DIPEA in DMF.

Subsequent Couplings: Repeat the coupling and deprotection steps for each subsequent

amino acid in the peptide sequence.

Coupling of Z-Phenylalaninol: For the final step, couple Z-Phenylalaninol to the N-terminus

of the peptide chain using the standard coupling protocol.

Cleavage from Resin:

Wash the final peptide-resin conjugate thoroughly with DMF and DCM and dry under

vacuum.

Cleave the peptide from the resin using a strong acid such as hydrofluoric acid (HF) or

trifluoromethanesulfonic acid (TFMSA), often with scavengers to protect sensitive side

chains.

Purification: Purify the crude peptide using reverse-phase high-performance liquid

chromatography (RP-HPLC).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b126708?utm_src=pdf-body
https://www.benchchem.com/product/b126708?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b126708?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Solid Support Resin

Resin Swelling

Couple Boc-Amino Acid

Boc Deprotection (TFA)

Repeat for each AA

Neutralization (DIPEA)

Couple Z-Phenylalaninol

Cleavage from Resin (HF)

Purification (RP-HPLC)

Final Peptide

Click to download full resolution via product page

Caption: Workflow for Solid-Phase Peptide Synthesis using Z-Phenylalaninol.
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Safety and Handling
Z-Phenylalaninol should be handled in accordance with good laboratory practices.[6] It is

advisable to work in a well-ventilated area and use appropriate personal protective equipment,

including safety glasses, gloves, and a lab coat.[8] Avoid inhalation of dust and contact with

skin and eyes. Store the compound in a tightly sealed container in a cool, dry place.[8]

Conclusion
Z-Phenylalaninol (CAS 6372-14-1) is a highly valuable chiral building block with significant

applications in medicinal chemistry and peptide science. Its utility in the synthesis of complex,

enantiomerically pure molecules, particularly HIV protease inhibitors, underscores its

importance in drug discovery and development. The experimental protocols provided in this

guide offer a foundation for its synthesis and application, enabling researchers to leverage its

unique chemical properties for the advancement of their scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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